molecular formula C19H21N3O3S B2816761 N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide CAS No. 851718-43-9

N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide

Cat. No.: B2816761
CAS No.: 851718-43-9
M. Wt: 371.46
InChI Key: LSSDGQOCBLXEIE-UHFFFAOYSA-N
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Description

N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide is a sulfonamide compound with the molecular formula C19H21N3O3S and a molecular weight of 371.46.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide typically involves the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Acylation: The pyrazole intermediate is then acylated using phenylacetyl chloride in the presence of a base such as triethylamine.

    Sulfonamide formation: The final step involves the reaction of the acylated pyrazole with methanesulfonyl chloride in the presence of a base like pyridine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
  • N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
  • N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]benzenesulfonamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methanesulfonamide group, in particular, plays a crucial role in its interaction with biological targets and its overall stability.

Properties

IUPAC Name

N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-3-19(23)22-18(15-7-5-4-6-8-15)13-17(20-22)14-9-11-16(12-10-14)21-26(2,24)25/h4-12,18,21H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSDGQOCBLXEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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